4-Chloropyrido[2,3-d]pyrimidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCFHXEOPQFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340987 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-79-8 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 4 Chloropyrido 2,3 D Pyrimidine and Its Derivatives
Classical Synthetic Routes to the Pyrido[2,3-d]pyrimidine (B1209978) System
Traditional methods for assembling the pyrido[2,3-d]pyrimidine core have laid a crucial foundation for the synthesis of a diverse array of derivatives. These routes often involve the sequential construction of the fused ring system from readily available pyrimidine (B1678525) or pyridine (B92270) precursors.
Cyclization Reactions for Pyrido[2,3-d]pyrimidine Formation
The fusion of a pyridine ring onto a pre-existing pyrimidine is a common and effective strategy. jocpr.com This typically involves the reaction of an activated pyrimidine with a three-carbon unit, leading to the formation of the fused bicyclic system. jocpr.com A prominent example is the reaction of 6-aminouracil (B15529) derivatives with various reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,3-dicarbonyl compounds. jocpr.com The reaction of 6-aminouracils with DMAD, for instance, proceeds via an initial Michael addition followed by a cyclization-dehydration sequence to afford the corresponding pyrido[2,3-d]pyrimidine-2,4,5,7-tetraones.
Similarly, the condensation of 6-aminopyrimidines with 1,3-diketones, such as acetylacetone, in the presence of an acid catalyst like phosphoric acid, yields 5,7-dimethyl-substituted pyrido[2,3-d]pyrimidine-2,4-diones. jocpr.com Another variation involves the reaction of 6-amino-1,3-dimethyluracil (B104193) with malonic acid or its esters to produce 5-hydroxy-substituted pyrido[2,3-d]pyrimidin-7-ones. jocpr.com
Furthermore, the intramolecular cyclization of appropriately functionalized pyrimidines serves as a direct route to the pyrido[2,3-d]pyrimidine scaffold. nih.gov For instance, C-5 substituted cytidines can undergo cyclization to form pyrido[2,3-d]pyrimidine nucleosides. acs.org
Pyridine Annelation Reactions on Preformed Pyrimidine Rings
Pyridine annelation onto a pyrimidine ring represents a key synthetic approach. nih.gov This strategy often utilizes a 4-aminopyrimidine (B60600) derivative as the starting material, onto which the pyridine ring is constructed. jocpr.com These methods can be broadly categorized based on the number of carbon atoms contributed by the reacting partner to form the new pyridine ring. jocpr.com
One common approach involves the reaction of a 4-aminopyrimidine with a three-carbon fragment. jocpr.com For example, the condensation of 6-aminouracil with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrido[2,3-d]pyrimidine system through a Michael addition followed by intramolecular cyclization.
Another strategy involves the addition of a two-carbon unit to a 4-aminopyrimidine already bearing a one-carbon substituent at the 5-position. jocpr.com This is exemplified by the reaction of 5-formyl- or 5-acyl-4-aminopyrimidines with reagents containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). The initial condensation at the formyl or acyl group is followed by cyclization to furnish the pyrido[2,3-d]pyrimidine ring.
Formation from Appropriately Substituted 4-Aminopyrimidines
The use of appropriately substituted 4-aminopyrimidines is a cornerstone in the synthesis of the pyrido[2,3-d]pyrimidine system. jocpr.com These precursors offer a versatile platform for the annelation of the pyridine ring. A prominent example involves the reaction of 4-amino-5-bromopyrimidines with various coupling partners. For instance, a palladium-catalyzed coupling of a 4-amino-5-bromopyrimidine (B111901) with an appropriate alkene, followed by an intramolecular cyclization, can yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
Another important route starts from 4-aminopyrimidines bearing a carbon-based functional group (such as an aldehyde, ester, or nitrile) at the C5 position. nih.gov These functional groups can react with a suitable partner to complete the pyridine ring. For instance, a 4-amino-5-formylpyrimidine can undergo condensation with a compound containing an active methylene group, followed by cyclization, to form the pyrido[2,3-d]pyrimidine core. nih.gov Similarly, 5-acetyl-4-aminopyrimidines, after acylation, can undergo base-catalyzed intramolecular cyclization to yield pyrido[2,3-d]pyrimidin-5-one or -7-one derivatives, depending on the substituents. bohrium.com
The following table summarizes selected examples of pyrido[2,3-d]pyrimidine synthesis starting from 4-aminopyrimidines.
| Starting Material (4-Aminopyrimidine Derivative) | Reagent(s) | Product | Reference |
| 5-Bromo-2,4-dichloro-N-cyclopentylpyrimidin-4-amine | Crotonic acid, Pd catalyst | 6-Cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one | nih.gov |
| 5-Acetyl-4-aminopyrimidines | Carboxylic anhydrides/acid chlorides, then MeONa/BuOH | Pyrido[2,3-d]pyrimidin-5-one derivatives | bohrium.com |
| 5-Acetyl-4-aminopyrimidines with activated CH2 in amide | Carboxylic anhydrides/acid chlorides, then MeONa/BuOH | Pyrido[2,3-d]pyrimidin-7-one derivatives | bohrium.com |
Multi-step Syntheses from Various Precursors
The pyrido[2,3-d]pyrimidine scaffold can also be constructed through multi-step synthetic sequences starting from acyclic or simple heterocyclic precursors. These methods offer flexibility in introducing a wide range of substituents onto the final ring system.
For example, a synthesis route starting from diethyl malonate and formamide (B127407) in the presence of an alkali metal alkoxide leads to the formation of 4,6-dihydroxypyrimidine. google.com This intermediate can then be further functionalized and cyclized to yield the pyrido[2,3-d]pyrimidine core.
Ethyl cyanoacetate is another versatile precursor. It can be used in reactions with other building blocks to construct the pyrimidine ring first, which is then followed by the annelation of the pyridine ring. For instance, the reaction of ethyl cyanoacetate with an amidine can lead to a 4-aminopyrimidine derivative, a key intermediate for subsequent cyclization to a pyrido[2,3-d]pyrimidine. nih.gov
Thiourea (B124793) can be employed in the synthesis of 2-thioxo-substituted pyrimidines, which are valuable intermediates. For example, condensation of thiourea with a suitable three-carbon component can yield a 6-amino-2-thiouracil. This intermediate can then be reacted with various electrophiles and cyclized to form the pyrido[2,3-d]pyrimidine ring system. nih.gov
Advanced and Efficient Synthetic Protocols
In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. One-pot multi-component reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures like the pyrido[2,3-d]pyrimidine scaffold. nih.gov
One-Pot Multi-Component Reactions for Pyrido[2,3-d]pyrimidine Scaffolds
One-pot multi-component reactions (MCRs) offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and operational simplicity. ijcrt.orgnih.gov Several MCRs have been developed for the synthesis of pyrido[2,3-d]pyrimidines.
A common and widely used MCR involves the condensation of an aromatic aldehyde, malononitrile, and a 6-aminouracil derivative. nih.govscirp.org This reaction can be catalyzed by various catalysts, including diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media or conducted under microwave irradiation, to afford highly substituted pyrido[2,3-d]pyrimidines in good to excellent yields. scirp.org The reaction is believed to proceed through a domino Knoevenagel-Michael-cyclization sequence. scirp.org
Another example of a one-pot, five-component reaction involves the combination of an aromatic aldehyde, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate. ijcrt.org This reaction, often catalyzed by silver triflate, leads to the formation of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. ijcrt.org
The use of nano-catalysts has also gained prominence in these MCRs, offering advantages such as high efficiency and reusability. rsc.org For instance, magnetic nanoparticles like Fe3O4 have been successfully employed as catalysts for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org
The following table highlights some examples of one-pot multi-component reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
| Components | Catalyst/Conditions | Product Type | Reference(s) |
| Aromatic aldehydes, Malononitrile, 4(6)-Aminouracil | Microwave irradiation or DAHP in aqueous ethanol | 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | scirp.org |
| Aromatic aldehydes, Barbituric acid, Ethyl acetoacetate, Hydrazine hydrate, Ammonium acetate | Silver triflate | Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones | ijcrt.org |
| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetrabutylammonium bromide (TBAB) | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| Aromatic aldehydes, 6-Aminouracil, Cyanoacetamide | DAMP, Ultrasound irradiation | 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamides | researchgate.net |
Microwave-Assisted Cyclocondensation Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrido[2,3-d]pyrimidines. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net
A notable example is the one-pot, three-component synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. This reaction involves the microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and either malononitrile or ethyl cyanoacetate. nih.gov This method allows for the creation of pyrido[2,3-d]pyrimidines with up to four points of diversity, highlighting its utility in generating compound libraries for drug discovery. nih.govnih.gov In some cases, the reaction between 2-amino-4-aryl-6-arylnicotinamides and reagents like carbon disulfide or cycloalkanones under focused microwave irradiation provides a rapid route to new pyrido[2,3-d]pyrimidinone derivatives. researchgate.net
The synthesis of 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has been achieved in a one-pot microwave-assisted reaction between methyl acrylate, malononitrile, and phenyl guanidine, with yields ranging from 65–70%. nih.gov
| Reactants | Product | Conditions | Key Features | Reference |
|---|---|---|---|---|
| α,β-Unsaturated esters, Amidine systems, Malononitrile/Ethyl cyanoacetate | Multifunctionalized pyrido[2,3-d]pyrimidines | Microwave irradiation | One-pot, high yield, up to four diversity centers | nih.gov |
| 2-Amino-4-aryl-6-arylnicotinamides, Carbon disulfide/Cycloalkanones | Pyrido[2,3-d]pyrimidinone derivatives | Focused microwave irradiation | Rapid and efficient | researchgate.net |
| Methyl acrylate, Malononitrile, Phenyl guanidine | 4-Amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Microwave-assisted | One-pot, 65-70% yield | nih.gov |
Solvent-Free Synthesis Approaches
In line with the principles of green chemistry, solvent-free synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed to minimize environmental impact. These reactions often proceed with high efficiency and produce high yields of the desired products.
One such approach involves the condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyl uracil (B121893) at 90°C, catalyzed by lactic acid. This method is noted for its environmentally friendly conditions, high yields, short reaction times, and simple workup procedure. niscpr.res.in Another solvent-free method utilizes indium(III) bromide (InBr3) as a catalyst for the reaction of an aromatic aldehyde, Meldrum's acid, and 6-amino-1,3-dimethyluracil at 80°C. researchgate.net
| Reactants | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, Malononitrile, 6-Amino-1,3-dimethyl uracil | Lactic acid (15 mol%) | 90°C, Solvent-free | Green, high yields, short reaction time, simple workup | niscpr.res.in |
| Aromatic aldehyde, Meldrum's acid, 6-Amino-1,3-dimethyluracil | InBr3 (5 mol%) | 80°C, Solvent-free | Efficient for producing pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
Catalytic Synthesis Methods
The use of heterogeneous catalysts in the synthesis of pyrido[2,3-d]pyrimidines offers several advantages, including ease of separation, reusability, and often milder reaction conditions. Nanocrystalline magnesium oxide (MgO) and silver-titanium dioxide (Ag-TiO2) nanocomposites are among the effective catalysts employed.
Nanocrystalline MgO has been used to catalyze the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in water at 80°C, leading to high yields of pyrido[2,3-d]pyrimidine derivatives. nih.gov
Ag-TiO2 nanocomposites, synthesized using an aqueous extract of Origanum majorana leaves, have proven to be an efficient and green heterogeneous catalyst. bohrium.comresearchgate.net These nanocomposites catalyze the multicomponent reaction of Meldrum's acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in an aqueous medium under ultrasound irradiation. bohrium.comresearchgate.net This method is lauded for its high yields, short reaction times, and the ability to recycle the catalyst multiple times without significant loss of activity. bohrium.comresearchgate.net Another study reported the use of an acidic ionic liquid immobilized on nanoporous TiO2 as a reusable catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. bohrium.com A TiO2/SiO2 nanocomposite has also been used for the synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids in aqueous media at room temperature. researchgate.net
| Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Nanocrystalline MgO | 6-Aminouracil derivatives, Malononitrile, Aldehydes | Water, 80°C | High yields | nih.gov |
| Ag-TiO2 nanocomposites | Meldrum's acid, Aromatic aldehydes, 6-Amino-1,3-dimethyluracil | Aqueous media, Ultrasound irradiation | Green, recyclable catalyst, high yields, short reaction time | bohrium.comresearchgate.net |
| Acidic ionic liquid on nanoporous TiO2 | Aryl aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracil | Solvent-free | Reusable catalyst, high yields, short reaction times | bohrium.com |
| TiO2/SiO2 nanocomposite | 4-Substituted phenylmethylidenepyruvic acids, Ammonium acetate, 1,3-Dimethyl barbituric acid | Aqueous media, Room temperature | Recyclable catalyst, high yields, short reaction times | researchgate.net |
Specific Chlorination Strategies for the 4-Position of Pyrido[2,3-d]pyrimidine
The introduction of a chlorine atom at the 4-position of the pyrido[2,3-d]pyrimidine ring is a crucial step for further functionalization, as the chloro group can be readily displaced by various nucleophiles.
Transformation of Pyrido[2,3-d]pyrimidin-4-ol to 4-Chloropyrido[2,3-d]pyrimidine
A common strategy to introduce a chlorine atom at the 4-position is through the transformation of a pyrido[2,3-d]pyrimidin-4-ol (or its tautomeric 4-oxo form). This transformation is typically achieved by treating the corresponding 4-oxo-pyrido[2,3-d]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov For instance, the synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) can be accomplished by chlorinating the corresponding dione (B5365651) with phosphorus oxychloride. mdpi.com
Direct Chlorination Methods
Direct chlorination methods offer a more direct route to 4-chloropyrido[2,3-d]pyrimidines. One approach involves starting with a pre-functionalized pyrimidine ring. For example, the synthesis of a 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved from a chloro-substituted pyrimidine aldehyde. nih.govresearchgate.net The introduction of a chlorine atom at the C4 position of the starting pyrimidine allows for the construction of the corresponding 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one, which is a versatile intermediate for introducing further diversity. nih.gov
Regioselective Synthesis and Isomer Control in Pyrido[2,3-d]pyrimidine Chemistry
Control over regioselectivity is a critical aspect of pyrido[2,3-d]pyrimidine synthesis to ensure the desired isomer is obtained. The reaction conditions can significantly influence the outcome.
For example, the reaction of diethyl ethoxymethylenemalonate with 6-amino-1,3-dimethyluracil can yield two different isomers depending on the reaction conditions. Under acidic conditions, the 7-oxopyrido[2,3-d]pyrimidine is formed. In contrast, in the presence of one equivalent of a base followed by thermal cyclization, the isomeric 5-oxopyrido[2,3-d]pyrimidine is obtained. capes.gov.br
Iii. Chemical Reactivity and Derivatization Strategies of 4 Chloropyrido 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the pyridine (B92270) ring fusion, makes the C-4 position of 4-chloropyrido[2,3-d]pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its derivatization. In instances of 2,4-dichloropyrido[2,3-d]pyrimidines, nucleophilic attack preferentially occurs at the C-4 position. mdpi.comstackexchange.com
The displacement of the C-4 chloro group by primary amines is a widely employed strategy to introduce diverse functionalities. These reactions are typically performed by heating the this compound with a primary amine, sometimes in the presence of a base. youtube.com For example, reactions with various primary and secondary amines, including benzylic, aliphatic, and ammonia, have been shown to produce the corresponding amino derivatives in good yields. nih.gov The electron-donating character of the newly introduced amino group can decrease the reactivity of the scaffold towards further SNAr reactions. mdpi.com
| Reactant | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-diazidopyrido[3,2-d]pyrimidine | p-methoxybenzylamine | 5-(4-methoxybenzyl)amino-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | DMSO | 49% | nih.gov |
| 2,4-diazidopyrido[3,2-d]pyrimidine | various amines | Corresponding amino derivatives | DCM | Good | nih.gov |
Similar to amines, alkoxides and thiolates can readily displace the chlorine atom at the C-4 position. These reactions provide access to ether and thioether derivatives, respectively. For instance, the reaction of 2,4-diazidopyrido[2,3-d]pyrimidine with thiols in the presence of a base like K2CO3 in DMF or NEt3 in DCM affords 5-thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov However, substitutions with O-nucleophiles have been reported to result in lower yields compared to N- and S-nucleophiles. mdpi.comnih.gov
| Reactant | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols | 5-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | K2CO3/DMF or NEt3/DCM | Moderate to High | nih.gov |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Alcohols | Corresponding ether derivatives | K2CO3/dry MeCN | Low (20-32%) | mdpi.comnih.gov |
The introduction of an azide (B81097) group at the C-4 position, typically through reaction with sodium azide, leads to the formation of 4-azidopyrido[2,3-d]pyrimidine. This derivative is particularly interesting due to the phenomenon of azide-tetrazole equilibrium. mdpi.combohrium.com The azido (B1232118) group can exist in equilibrium with a fused tetrazole ring, forming a tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine structure. mdpi.combohrium.com This equilibrium is influenced by factors such as solvent polarity and temperature, with more polar solvents and lower temperatures generally favoring the tetrazole form. lu.lvnih.gov The reactive species in further functionalization, such as cycloadditions, is the azide tautomer. lu.lvresearchgate.net
Cross-Coupling Reactions at the Chloro-Substituted Position
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds, and the chloro-substituted position of this compound is a suitable handle for such transformations.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a versatile method for introducing aryl and heteroaryl substituents at the C-4 position. researchgate.netlibretexts.org These reactions are typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base. researchgate.net The regioselective C-4 arylation of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) has been achieved with high yields. researchgate.net Microwave irradiation has been shown to enhance the efficiency of these coupling reactions, leading to good to excellent yields of C4-substituted pyrimidines. mdpi.com
| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-dichloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 4-Aryl-2-chloropyrido[2,3-d]pyrimidine | 69-83% | researchgate.net |
| 2,4-dichloropyrimidines | Aryl and heteroaryl boronic acids | Microwave irradiation | C4-substituted pyrimidines | Good to Excellent | mdpi.com |
The Stille coupling reaction, which pairs an organotin compound with an organic halide, offers another avenue for C-C bond formation at the C-4 position. High yields have been reported for Stille cross-coupling reactions on monosubstituted 4-tert-butylamino-2-chloro-pyrido[2,3-d]pyrimidine. researchgate.net This reaction provides a complementary method to the Suzuki-Miyaura coupling for introducing various organic groups onto the pyridopyrimidine core.
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a valuable method for the derivatization of the this compound core. These reactions facilitate the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the C4 position, which has been historically less explored. nih.gov The Ullmann condensation, a classic copper-catalyzed reaction, has been successfully employed to introduce O-aryl and S-aryl substituents onto the pyrido[2,3-d]pyrimidine (B1209978) ring system. nih.gov
In a study focused on synthesizing 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, copper-catalyzed cross-coupling of the corresponding 4-chloro precursor with various phenols and thiophenols was utilized to generate a library of O-aryl and S-aryl derivatives. nih.gov This approach significantly expands the chemical diversity at the C4 position, providing new avenues for developing biologically active compounds. nih.gov
Table 1: Examples of Copper-Mediated Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Phenol/Thiophenol | Copper | C4-O-Aryl/S-Aryl-pyrido[2,3-d]pyrimidines | nih.gov |
Functional Group Transformations and Modulations on the Pyrido[2,3-d]pyrimidine Ring System
The functionalization of the pyrido[2,3-d]pyrimidine ring system is crucial for fine-tuning the pharmacological properties of its derivatives. nih.govnih.gov Modifications can be introduced on both the pyrimidine and pyridine moieties, allowing for a systematic investigation of how different substituents impact biological activity. nih.govnih.gov
The inherent reactivity of the this compound core allows for selective modifications at various positions. The chlorine atom at the C4 position is a key handle for introducing a wide range of substituents through nucleophilic aromatic substitution and cross-coupling reactions. nih.govnih.gov
For instance, in the synthesis of potential ZAP-70 kinase inhibitors, the C4 position of a 2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one intermediate was successfully functionalized with N-alkyl, N-aryl, O-aryl, and S-aryl groups. nih.gov These transformations were achieved through various methods, including copper- and palladium-catalyzed cross-coupling reactions. nih.gov
Modification of the pyridine portion of the scaffold has also been explored. For example, in the context of CXCR2 antagonists, the introduction of halogen atoms on the pyridine ring was investigated as a means to introduce further structural diversity via subsequent cross-coupling reactions. nih.gov
The systematic introduction of diverse substituents onto the pyrido[2,3-d]pyrimidine scaffold is a cornerstone of structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to understand how different chemical groups at specific positions on the heterocyclic ring influence the biological activity of the resulting compounds. nih.govnih.gov
In the development of antitumor agents, for example, various heterocyclic moieties like piperazines and triazoles have been hybridized with the pyrido[2,3-d]pyrimidine core. nih.gov The nature and position of these substituents have been shown to significantly impact the anticancer activity. For instance, the addition of an N-phenylthiosemicarbazide moiety at position five enhanced activity, while the introduction of an electron-withdrawing fluoro group on a phenyl ring at position four decreased it. nih.gov Cyclization of thiosemicarbazide-containing compounds into nih.govnih.govmdpi.com-triazoles generally led to more potent antitumor agents. nih.gov
Furthermore, the electronic properties of substituents play a critical role. In one study, an electron-donating methoxy (B1213986) group on a phenyl ring attached to a piperazine (B1678402) moiety at position four resulted in higher activity compared to an unsubstituted or electron-withdrawing group. nih.gov These findings highlight the importance of a detailed understanding of SAR to guide the design of more effective therapeutic agents based on the pyrido[2,3-d]pyrimidine scaffold. nih.govnih.gov
Iv. Medicinal Chemistry and Biological Activity of 4 Chloropyrido 2,3 D Pyrimidine Derivatives
Role as a Precursor in Drug Discovery and Development
4-Chloropyrido[2,3-d]pyrimidine serves as a crucial starting material for the synthesis of a multitude of biologically active compounds. amanote.com Its utility lies in the reactivity of the chlorine atom at the 4-position, which can be readily displaced by various nucleophiles to introduce diverse functional groups. This chemical tractability allows medicinal chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) of the resulting derivatives.
The pyrido[2,3-d]pyrimidine (B1209978) scaffold itself is a key feature in several approved drugs and clinical candidates. mdpi.com For instance, the general structure is present in molecules developed as potent inhibitors of various enzymes implicated in disease. The ability to generate a wide range of derivatives from this compound has been instrumental in the discovery of compounds with antineoplastic, anti-inflammatory, and other therapeutic properties. nih.govrsc.org
Antineoplastic and Antiproliferative Activities
Derivatives of this compound have demonstrated significant potential as anticancer agents. rsc.org These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. nih.govrsc.org
A number of studies have highlighted the potent cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. For example, certain synthesized compounds have shown strong inhibitory activity against human breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular processes necessary for cancer cell growth and survival. nih.gov
Kinase Inhibition as a Mechanism of Action
A primary mechanism through which pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. mdpi.com Kinases are a family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. rsc.org
Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov Overexpression or mutation of these receptors is a driving factor in the growth and spread of many tumors.
For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as inhibitors of both wild-type EGFR and the T790M mutant, which is associated with resistance to some EGFR-targeted therapies. nih.gov Similarly, pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2. frontiersin.org
Table 1: Examples of Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors
| Compound | Target Kinase(s) | Reported Activity |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFR, EGFRT790M | Potent inhibition of both wild-type and mutant EGFR. nih.gov |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative 3 | EGFR | IC50 = 0.06 μM frontiersin.org |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative 9 | VEGFR-2 | IC50 = 0.22 μM frontiersin.org |
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival and proliferation that is frequently hyperactivated in cancer. researchgate.net 3'-Phosphoinositide-dependent kinase-1 (PDK1) is a key upstream activator of AKT. nih.gov While direct inhibition of PDK1 by this compound derivatives is less commonly reported, the broader pyrido[3,2-d]pyrimidine (B1256433) class has shown potent and selective inhibition of PI3Kδ, a PI3K isoform. nih.govresearchgate.net This highlights the potential for this scaffold to target the PI3K/AKT pathway.
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. nih.gov The inhibition of CDKs, particularly CDK4 and CDK6, has emerged as a successful strategy in cancer therapy. The pyrido[2,3-d]pyrimidine scaffold is a key component of Palbociclib, an FDA-approved CDK4/6 inhibitor used in the treatment of breast cancer. nih.gov
Numerous other pyrido[2,3-d]pyrimidine derivatives have been developed and investigated as potent and selective CDK inhibitors. nih.govnih.govgoogle.com For example, certain derivatives have demonstrated strong inhibitory activity against CDK4/6 and have shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov
Table 2: Examples of Pyrido[2,3-d]pyrimidine Derivatives as CDK Inhibitors
| Compound | Target Kinase(s) | Reported Activity |
| Palbociclib | CDK4/6 | FDA-approved for breast cancer treatment. nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives 6b and 8d | CDK4/6 | Inhibition of CDK4/6 and induction of apoptosis. nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | Demonstrated strong inhibitory activity. nih.gov |
Dihydrofolate reductase (DHFR) is an enzyme crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. researchgate.net Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, and is a well-established mechanism for anticancer drugs. mdpi.commdpi.com
Several 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. nih.govresearchgate.net These compounds have shown potent inhibitory activity against DHFR from various sources, including pathogenic organisms and mammalian cells, indicating their potential as both antimicrobial and anticancer agents. nih.govnih.gov The design of these inhibitors often focuses on achieving selectivity for the target enzyme over the human form to minimize side effects. mdpi.com
mTOR Kinase Inhibition
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a crucial regulator of cell growth, proliferation, and survival. Its signaling pathway, PI3K/AKT/mTOR, is often dysregulated in various cancers, making it a prime target for anticancer drug development. nih.gov A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as structurally novel and potent dual inhibitors of PI3K and mTOR. nih.gov
One such pyrido-pyrimidine compound, Ku-0063794 (also known as Ku-63794), acts as a highly selective and potent inhibitor of both mTORC1 and mTORC2 complexes, with an IC₅₀ value of approximately 10 nM. sigmaaldrich.com It has demonstrated the ability to effectively block the phosphorylation of mTOR's downstream effectors, including Akt, S6K, and 4E-BP1. sigmaaldrich.com Research into pyrido[2,3-d]pyrimidine derivatives has yielded compounds with significant mTOR inhibitory activity. For instance, a specific derivative, compound 104, has shown an mTOR inhibition IC₅₀ of 1.3 μM. nih.gov The development of these dual inhibitors represents a promising strategy in cancer therapy. nih.gov
Table 1: mTOR Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | mTOR Inhibition IC₅₀ | Reference |
|---|---|---|
| Ku-0063794 | ~10 nM | sigmaaldrich.com |
| Compound 104 | 1.3 µM | nih.gov |
c-Abl and Bcr/Abl Kinase Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in nearly all cases of chronic myelogenous leukemia (CML). nih.gov Consequently, it is a critical target for therapeutic intervention. Derivatives of the pyrido[2,3-d]pyrimidine class have emerged as potent ATP-competitive inhibitors of this kinase. nih.govresearchgate.net
PD180970 is a notable pyrido[2,3-d]pyrimidine derivative that potently inhibits the autophosphorylation of p210Bcr-Abl with an IC₅₀ of 5 nM and the kinase activity of purified recombinant Abl with an IC₅₀ of 2.2 nM. nih.gov In human K562 CML cells, it inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM. nih.gov Another compound, PD166326, also a dual specificity tyrosine kinase inhibitor, inhibits Abl with an IC₅₀ of 8 nM. cornell.edu This compound is particularly significant as it shows substantial activity against Bcr-Abl mutants that are resistant to other inhibitors like STI571 (imatinib). cornell.edu These findings underscore the potential of pyrido[2,3-d]pyrimidine derivatives as therapeutic agents for Bcr-Abl-positive leukemias, including drug-resistant forms. nih.govcornell.edu
Table 2: Bcr-Abl Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | Inhibition IC₅₀ | Reference |
|---|---|---|---|
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | nih.gov |
| PD180970 | Recombinant Abl kinase | 2.2 nM | nih.gov |
| PD180970 | p210Bcr-Abl (in vivo phosphorylation in K562 cells) | 170 nM | nih.gov |
| PD166326 | Abl kinase (in vitro) | 8 nM | cornell.edu |
Induction of Apoptosis and Necrosis in Cancer Cells
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Pyrido[2,3-d]pyrimidine derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net For example, the Bcr-Abl inhibitor PD180970 was found to induce apoptosis in K562 leukemia cells, as confirmed by nuclear staining, PARP cleavage, and annexin (B1180172) V binding assays. nih.gov
Other synthesized pyrido[2,3-d]pyrimidine derivatives, such as compounds 6b and 8d, have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells, respectively. nih.gov This apoptotic induction is mediated through the activation of caspases (like CASP3), upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, and downregulation of the anti-apoptotic protein Bcl2. nih.govmdpi.com In HepG2 liver cancer cells, treatment with certain pyrido[2,3-d]pyrimidine derivatives led to a significant increase in apoptotic cells, particularly in the early stages, and also a rise in necrotic cells. mdpi.comnih.gov Some derivatives can also cause cell cycle arrest, for instance at the G1 phase, which can precede the induction of apoptosis. researchgate.netrsc.org This demonstrates that the pyrido[2,3-d]pyrimidine scaffold is a valuable core for developing new cytotoxic agents that act through the induction of cell death pathways. nih.gov
Activity against Specific Cancer Cell Lines (e.g., SGC7901, HepG2, HeLa, CFPAC-1, K562)
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines.
K562 (Chronic Myelogenous Leukemia): The Bcr-Abl inhibitor PD180970 induces cell death in K562 cells. nih.gov Another potent compound, PD166326, inhibits the growth of K562 cells with an exceptionally low IC₅₀ of 300 pM. cornell.eduresearchgate.net
HepG2 (Hepatocellular Carcinoma): Several pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against HepG2 cells. nih.govrsc.org For example, a novel synthesized compound exhibited an IC₅₀ value of 1.13 μM against this cell line. rsc.org Another study on pyrrolo[2,3-d]pyrimidine derivatives found that compound 5k induced both apoptosis and necrosis in HepG2 cells. mdpi.com Thienopyrimidine derivatives have also been tested against HepG2 cells. nih.gov
HeLa (Cervical Cancer): Thienopyrimidine derivatives, which are structurally related to pyridopyrimidines, have been evaluated for their effects on HeLa cells. nih.gov
MCF-7 (Breast Adenocarcinoma): Numerous pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their anticancer activity against MCF-7 cells. nih.govrsc.orgnih.gov One compound displayed remarkable cytotoxicity with an IC₅₀ value of 0.57 μM. rsc.org Another derivative, compound 8d, was also highly active against this cell line and induced apoptosis. nih.gov
A549 (Lung Carcinoma): The anticancer efficacy of various pyrido[2,3-d]pyrimidine derivatives has been evaluated against A549 lung cancer cells. nih.govresearchgate.net
PC-3 (Prostate Adenocarcinoma): Several series of pyrido[2,3-d]pyrimidine and related fused heterocyclic compounds have shown potent activity against PC-3 cells, with some exhibiting submicromolar IC₅₀ values. nih.govresearchgate.net For instance, compound 6b was a particularly active apoptosis inducer in this cell line. nih.gov
Table 3: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Series | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| PD166326 | K562 | 300 pM | cornell.edu |
| Compound 4 | MCF-7 | 0.57 µM | rsc.org |
| Compound 4 | HepG2 | 1.13 µM | rsc.org |
| Compound 11 | HepG2 | 0.99 µM | rsc.org |
| Compound 6b | PC-3 | Active (Apoptosis Inducer) | nih.gov |
| Compound 8d | MCF-7 | Active (Apoptosis Inducer) | nih.gov |
| Compound 15f | PC-3 | 0.36 µM | researchgate.net |
| Compound 15f | A-549 | 0.41 µM | researchgate.net |
Antiviral Properties and Mechanisms
Beyond their anticancer effects, derivatives based on the pyrimidine (B1678525) and fused pyrimidine frameworks, including pyrido[2,3-d]pyrimidines, have been explored for their antiviral properties. researchgate.netmdpi.com Targeting host cell kinases, which are often essential for viral replication, is a viable strategy for developing broad-spectrum antiviral agents. mdpi.com
Inhibition of Viral Replication Mechanisms
The primary mechanism by which many pyrimidine-based compounds inhibit viruses is by interfering with the replication of the viral genome. nih.gov RNA viruses, such as HIV and HCV, utilize a virally encoded RNA-dependent RNA polymerase (RdRp) for replication. nih.gov Nucleoside analogues, which can be derived from or bioisosterically related to pyrimidines, can be incorporated by this polymerase into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, thereby halting replication. nih.govnih.gov
Another mechanism involves acting as antimetabolites that inhibit the enzymes responsible for the de novo synthesis of nucleosides. nih.gov This depletes the intracellular pool of nucleoside triphosphates that are necessary for the virus to synthesize its RNA. nih.gov For HCV, a key target is the nonstructural protein 5A (NS5A), which is essential for viral replication. A novel series of pyrido[2,3-d]pyrimidine compounds was discovered to be potent inhibitors of HCV NS5A. nih.gov
Activity against Specific Viral Infections (e.g., HIV, HCV)
HIV (Human Immunodeficiency Virus): A series of novel 2,6-diamino-5-arylazo-4-chloropyrimidine analogues were synthesized and evaluated for their in vitro antiviral activity against the replication of HIV-1 and HIV-2. researchgate.net Certain 4-alkylthio derivatives showed activity, with EC₅₀ values in the range of 1.80 to >2.12 μg/mL. researchgate.net Additionally, a series of 4'-azanucleosides, synthesized from pyrimidine and purine (B94841) bases, showed modest inhibitory activity against HIV-1 in human lymphocytes. nih.gov
HCV (Hepatitis C Virus): Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of HCV replication by targeting the viral NS5A protein. nih.gov Efforts to improve upon earlier classes of inhibitors led to the discovery of a series of pyrido[2,3-d]pyrimidines that displayed potent inhibition of both genotype 1a and 1b replicons. nih.gov One lead compound from this series demonstrated a robust decline in viral load when tested in an HCV-infected chimpanzee, providing in vivo proof of concept for the series. nih.gov However, not all related nucleoside derivatives are effective; a series of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides did not demonstrate anti-HCV activity. nih.gov
Table 4: Antiviral Activity of (Pyrido)pyrimidine Derivatives
| Compound Series | Virus | Target/Mechanism | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| 4-Alkylthio pyrimidine analogues | HIV-1 / HIV-2 | Not specified | 1.80 - >2.12 µg/mL | researchgate.net |
| 5-Fluorouracil 4'-azanucleoside (18d) | HIV-1 | Not specified | 36.9 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine series | HCV (Genotypes 1a/1b) | NS5A Inhibition | Potent (specific values not stated) | nih.gov |
| Compound Name | Class / Type |
|---|---|
| This compound | Core Scaffold |
| Ku-0063794 / Ku-63794 | Pyrido-pyrimidine |
| PD180970 | Pyrido[2,3-d]pyrimidine derivative |
| PD166326 | Pyrido[2,3-d]pyrimidine derivative |
| STI571 / Imatinib | Tyrosine kinase inhibitor |
| Doxorubicin | Anthracycline chemotherapy |
| Palbociclib | CDK4/6 inhibitor |
| 2,4-diaminopyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine derivative |
| Thiophenopyrido[2,3-d]pyrimidine | Fused heterocyclic compound |
| Triazolopyridopyrimidine | Fused heterocyclic compound |
| 4-Alkylthio pyrimidine | Pyrimidine derivative |
| 4'-Azanucleosides | Nucleoside analogue |
| 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | Carbocyclic nucleoside |
| 2-amino-4-methylpyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine derivative |
| 2,6-diamino-5-arylazo-4-chloropyrimidine | Pyrimidine analogue |
Anti-inflammatory Effects
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable anti-inflammatory properties through various mechanisms of action.
The anti-inflammatory action of many compounds is rooted in their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. Pyrimidine derivatives have been shown to be effective modulators of these pathways.
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators in the conversion of arachidonic acid into inflammatory prostaglandins. nih.gov Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2. nih.gov For instance, in one study, two new pyrimidine derivatives, L1 and L2, demonstrated high selectivity for COX-2 over COX-1, with inhibitory potency comparable to the reference drug meloxicam. nih.gov This selective inhibition suggests a potential for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Furthermore, the anti-inflammatory properties of some compounds are linked to the inhibition of inducible nitric oxide synthase (iNOS) and the subsequent reduction of nitric oxide (NO) production. nih.gov Research has shown that certain molecules can decrease the protein levels of iNOS and COX-2, as well as the mRNA expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.gov This inhibition often occurs through the downregulation of the NF-κB signaling pathway, a crucial regulator of the inflammatory response. nih.gov
Atopic dermatitis (AD) is a chronic inflammatory skin condition where modulating the immune response is a key therapeutic strategy. nih.gov Selective inhibition of phosphodiesterase 4 (PDE4), particularly the PDE4B isoform, can suppress the production of inflammatory cytokines by regulating intracellular cAMP levels, offering an alternative to traditional corticosteroids. nih.gov
A study focused on catechol-based pyrimidine compounds identified a derivative, Compound 23, as a potent PDE4B inhibitor with an IC₅₀ value of 15 ± 0.4 nM. nih.gov In a murine model of AD, this compound effectively reduced the symptoms by suppressing inflammatory mediators such as TNF-α and Immunoglobulin E (IgE). nih.gov Another approach involves targeting the IL-4 signaling pathway, which is central to the Th2 cell response in atopic dermatitis. nih.gov A novel compound derived from chlorophyll (B73375) a, designated 4aa, was found to block IL-4 receptor dimerization, thereby downregulating key factors in Th2 cell differentiation. nih.gov
Antimicrobial and Antifungal Activities
The pyrido[2,3-d]pyrimidine nucleus is a core component of various compounds synthesized to combat microbial and fungal infections. nih.gov
Numerous studies have confirmed the antibacterial potential of pyrido[2,3-d]pyrimidine derivatives. nih.gov In one investigation, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects against bacteria, with some compounds (7a and 7d) demonstrating more potency than the standard drug cefotaxime, exhibiting MIC values ranging from 4–12 μmol L⁻¹. nih.gov The presence of specific substituents, such as a p-fluorophenyl group on a related pyrrolobenzothiazole scaffold, was found to enhance antibacterial potency. nih.gov
Another study on chloropyrazine-tethered pyrimidine hybrids revealed that electron-withdrawing groups on the phenyl ring were crucial for improving antimicrobial activity. mdpi.com Compound 31, which features a 2″,4″-dichlorophenyl substitution, was the most active, showing a minimum inhibitory concentration (MIC) of 45.37 µM against tested bacterial strains. mdpi.com
| Compound Series | Key Feature | Most Potent Compound(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Varied substituents | 7a, 7d | 4–12 μmol L⁻¹ (more potent than cefotaxime) | nih.gov |
| Chloropyrazine-tethered Pyrimidines | 2",4"-dichlorophenyl group | 31 | 45.37 µM | mdpi.com |
| Chloropyrazine-tethered Pyrimidines | 4"-nitrophenyl group | 25 | 48.67 µM | mdpi.com |
| Chloropyrazine-tethered Pyrimidines | 2",4"-difluorophenyl group | 30 | 50.04 µM | mdpi.com |
The same structural scaffold also confers significant antifungal properties. For instance, 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidine derivatives have been evaluated for their fungicidal activity against various Candida strains. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of trifluoromethyl, fluoro, bromo, and nitro groups on the phenyl or furyl rings attached to the pyridopyrimidine system could enhance antifungal efficacy. nih.gov
In a study of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, compounds 7a and 7d showed higher antifungal activity than the reference drug fluconazole. nih.gov Similarly, chloropyrazine-tethered pyrimidine hybrid 31, noted for its antibacterial action, also displayed the most potent antifungal activity in its series with an MIC value of 45.37 µM. mdpi.com
| Compound Series | Key Feature | Most Potent Compound(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Varied substituents | 7a, 7d | Higher activity than fluconazole | nih.gov |
| Chloropyrazine-tethered Pyrimidines | 2",4"-dichlorophenyl group | 31 | 45.37 µM | mdpi.com |
| 1,2,4-Triazole fused Pyrido[2,3-d]pyrimidines | Trifluoromethyl, fluoro, bromo, or nitro groups | 53d, 54b, 54c | Showed favorable antifungal effects | nih.gov |
Immunosuppressive Modulations
The treatment of autoimmune and inflammatory conditions like atopic dermatitis has historically relied on broad, non-specific immunosuppressants. nih.gov Modern drug discovery aims for more targeted modulation of the immune system. As discussed in the context of atopic dermatitis, pyrimidine derivatives can achieve a form of immunosuppression by selectively targeting components of the immune cascade. nih.govnih.gov
For example, the inhibition of PDE4B by catecholopyrimidines leads to the suppression of inflammatory cytokines, a key aspect of immunosuppression. nih.gov Similarly, blocking the IL-4 receptor to prevent Th2 cell differentiation is a targeted immunosuppressive strategy to alleviate atopic dermatitis. nih.gov These findings highlight the potential of this compound derivatives to act as scaffolds for novel, selective immunomodulatory agents.
Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-d]pyrimidine Derivatives
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrido[2,3-d]pyrimidine derivatives, these studies have been instrumental in the development of potent and selective inhibitors for various therapeutic targets, particularly protein kinases involved in cancer.
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. Key positions for modification include C2, C4, C5, and C7.
Substitutions at the C2 Position:
The C2 position of the pyrido[2,3-d]pyrimidine ring is a critical site for influencing biological activity. The presence of a carbonyl group at C2 has been shown to be beneficial for anticancer activity. nih.gov For instance, in a series of pyrido[2,3-d]pyrimidinones, those with a carbonyl at C2 demonstrated significant growth inhibitory effects against various cancer cell lines. nih.gov
Furthermore, the introduction of an amino group at C2 with various side chains can significantly impact potency and bioavailability. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability.
Substitutions at the C4 Position:
The C4 position is crucial for interaction with the hinge region of many kinases. The introduction of different substituents at this position can modulate selectivity and potency. While historically, substitutions at C4 have been limited, recent studies have explored the introduction of aryl and alkynyl groups via cross-coupling reactions, leading to novel biological activities. The introduction of a chlorine atom at the C4 position of the starting pyrimidine allows for further diversification at this site.
Substitutions at the C5 and C7 Positions:
The C5 and C7 positions of the pyridine (B92270) ring are frequently substituted with aryl groups, which often occupy hydrophobic pockets in the target protein. The nature of these aryl substituents plays a significant role in determining the potency and selectivity of the compounds.
For example, in a series of tyrosine kinase inhibitors, compounds with a 4-CH₃-phenyl group at C5 and a 4-chlorophenyl group at C7 showed potent anticancer activity. nih.gov The replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase.
The following table summarizes the influence of various substitution patterns on the anticancer activity of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound ID | C2-Substituent | C5-Substituent | C7-Substituent | Target/Cell Line | IC₅₀ (µM) |
| 52 | Carbonyl | p-tolyl | 7-(4-chlorophenyl) | PDGFRβ, EGFR, CDK4/Cyclin D1 | Potent Inhibitor |
| 53 | Carbonyl | p-tolyl | 7-(4-chlorophenyl) with 3-methyl-5-oxopyrazolyl | Prostate, Colon, Liver cancer | Strong efficacy |
| 8a | - | 5-(p-tolyl) | 7-(4-chlorophenyl) | A-549 | 16.2 |
| 8d | - | 5-(p-tolyl) | 7-(4-methoxyphenyl) | A-549 | 7.23 |
| 9a | - | 5-(p-tolyl) | 7-(4-chlorophenyl)-2-hydrazinyl | PC-3 | 9.26 |
| PD180970 (66) | - | - | - | p210Bcr-Abl | 0.170 |
This table presents a selection of data to illustrate SAR trends.
Influence on PIM-1 Kinase Inhibition:
Recent studies have identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. In one study, compounds 4 and 10 exhibited potent PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. rsc.org Compound 4 also demonstrated significant apoptosis-inducing effects in MCF-7 breast cancer cells. rsc.org
| Compound ID | Target | IC₅₀ (nM) |
| 4 | PIM-1 Kinase | 11.4 |
| 10 | PIM-1 Kinase | 17.2 |
| Staurosporine (control) | PIM-1 Kinase | 16.7 |
This table highlights the potent PIM-1 inhibitory activity of specific pyrido[2,3-d]pyrimidine derivatives.
The optimization of pyrido[2,3-d]pyrimidine derivatives is a key focus of medicinal chemistry efforts to enhance their therapeutic potential by improving binding affinity for the intended target and increasing selectivity over other related proteins, thereby reducing potential off-target effects.
Structure-Guided Design for EGFR Inhibitors:
A significant area of research has been the development of pyrido[2,3-d]pyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like T790M that confer resistance to first-generation inhibitors. Structure-guided optimization has been employed to design new derivatives with improved pharmacokinetic properties and selectivity for the mutant EGFR.
For instance, the optimization of pyrido[2,3-d]pyrimidin-7-ones led to the discovery of compound 9s , which potently inhibited EGFR L858R/T790M kinase with an IC₅₀ of 2.0 nM and the proliferation of H1975 cells (which harbor the L858R/T790M mutation) with an IC₅₀ of 40 nM. nih.gov This compound demonstrated dose-dependent reduction of EGFR phosphorylation in these cells. nih.gov
Another study focused on designing dual inhibitors of EGFR and c-ErbB-2. Compounds 22 and 23 , which are 4,6-disubstituted pyrido[3,4-d]pyrimidines, were found to be highly potent dual inhibitors with an EGFR IC₅₀ of 0.0001 µM. nih.gov
| Compound ID | Target | IC₅₀ |
| 9s | EGFR L858R/T790M Kinase | 2.0 nM |
| 9s | H1975 cells | 40 nM |
| 8a | EGFRWT | 0.099 µM |
| 8a | EGFRT790M | 0.123 µM |
| Erlotinib (control) | EGFRT790M | 0.071 µM |
| B1 | EGFR L858R/T790M Kinase | 13 nM |
This table showcases the optimized activity of pyrido[2,3-d]pyrimidine derivatives against wild-type and mutant EGFR.
Achieving Selectivity:
Achieving selectivity is crucial for minimizing side effects. As mentioned earlier, the substitution pattern on the pyrido[2,3-d]pyrimidine core can dramatically influence selectivity. The replacement of a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) substituent resulted in a compound that was highly selective for FGFr kinase over other tyrosine kinases like PDGFr, EGFr, and c-src.
In another example, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, structurally related to pyrido[2,3-d]pyrimidines, were optimized for selectivity. Compound B1 was found to be a selective inhibitor of EGFR L858R/T790M over wild-type EGFR. nih.gov This selectivity is critical for developing drugs that target resistant cancer cells while sparing healthy cells.
V. Advanced Characterization and Computational Studies
Crystallographic Studies
While spectroscopic methods provide robust evidence for chemical structure in solution, X-ray crystallography offers the most definitive picture of a molecule's three-dimensional arrangement in the solid state.
Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of 4-Chloropyrido[2,3-d]pyrimidine. This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the fused pyridopyrimidine ring system and detail the intermolecular interactions, such as π-stacking, that govern the packing of the molecules in the crystal lattice. Although no specific crystallographic study for this compound was identified in the provided search results, this method remains the gold standard for absolute structure determination in the solid phase.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, π-π Stacking)
The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. For this compound, understanding these interactions is key to rationalizing its crystal packing and physical properties. Hirshfeld surface analysis and the study of π-π stacking are powerful tools for this purpose.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto the surface, one can identify the types and relative significance of different intermolecular contacts. While a specific Hirshfeld analysis for this compound is not prominently published, studies on structurally related heterocyclic compounds provide a strong model for the expected interactions.
For instance, an analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, a chloro-substituted nitrogen heterocycle, revealed the dominant role of specific contacts in its crystal packing. nih.govresearchgate.net The deconstructed fingerprint plots from the analysis quantify the percentage contribution of each interaction type to the total Hirshfeld surface. nih.gov A similar distribution of interactions would be anticipated for this compound, with the fused aromatic system and chloro-substituent dictating the packing forces. The most significant interactions are typically hydrogen-hydrogen, halogen-hydrogen, and heteroatom-hydrogen contacts. nih.gov
Table 1: Representative Hirshfeld Surface Interaction Contributions for a Chloro-Substituted Nitrogen Heterocycle Data derived from the analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.3% |
| Cl···H/H···Cl | 22.1% |
| O···H/H···O | 18.7% |
| N···H/H···N | 4.3% |
| C···H/H···C | 2.6% |
| Other (C···C, C···Cl, etc.) | 9.0% |
π-π Stacking
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical behavior of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, used to predict molecular geometry, electronic distribution, and reactivity. researchgate.net For this compound, DFT studies can elucidate its fundamental chemical characteristics. Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p), to model the molecule's ground state. researchgate.net
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. The MEP map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In a DFT study of the related compound 4,5-dichloropyridazin-3-(2H)-one, the MEP map showed that the most negative potential was located on the oxygen atom, identifying it as a likely site for electrophilic interaction. researchgate.net For this compound, an MEP analysis would be expected to show regions of high electron density (negative potential) around the electronegative nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the chlorine atom. Conversely, regions of positive potential would be located on the hydrogen atoms attached to the aromatic rings. These sites represent the probable centers for electrophilic and nucleophilic interactions, respectively.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.net
DFT calculations provide the energies of these orbitals. While specific values for this compound require a dedicated study, data from analogous heterocyclic systems can provide representative values.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap from DFT Calculations Data based on calculations for 4,5-dichloropyridazin-3-(2H)-one at the B3LYP/6-31G(d,p) level of theory. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.39 |
| ELUMO | -2.11 |
| Energy Gap (ΔE) | 5.28 |
From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify a molecule's chemical behavior. nih.govresearchgate.net These descriptors, rooted in conceptual DFT, provide a quantitative measure of stability and reactivity. mdpi.com
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher values indicate greater stability.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of a species to attract electrons, calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = μ² / (2η). A higher index indicates a better electrophile.
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Table 3: Representative Global Reactivity Indices from DFT Calculations Data derived from calculations for 4,5-dichloropyridazin-3-(2H)-one at the B3LYP/6-31G(d,p) level of theory. researchgate.net
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.64 |
| Chemical Potential (μ) | -4.75 |
| Electronegativity (χ) | 4.75 |
| Electrophilicity Index (ω) | 4.27 |
| Softness (S) | 0.38 |
Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. DFT calculations can predict the NLO properties of a molecule by computing its molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity. For molecules like this compound, the presence of an extended π-conjugated system and heteroatoms suggests it may possess NLO properties. The calculations would quantify these characteristics, providing a theoretical basis for its potential use in optical devices.
Table 4: Calculated Nonlinear Optical (NLO) Parameters (Representative) This table illustrates the types of parameters obtained from an NLO calculation. Values are hypothetical placeholders.
| Parameter | Description | Calculated Value (a.u.) |
|---|---|---|
| αtot | Total Molecular Polarizability | (Value) |
| βtot | First-Order Hyperpolarizability | (Value) |
Compound Reference Table
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a cornerstone in the computational analysis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, providing critical insights into their binding modes and potential as inhibitors for various protein targets. These studies are instrumental in understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this scaffold.
In one study, derivatives of the pyrido[2,3-d]pyrimidine core were investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both crucial targets in oncology. mdpi.com Molecular docking simulations revealed that the binding affinity was significantly influenced by the substitution pattern on the core structure. For instance, a 4-chlorophenyl pyridopyrimidine derivative, compound 6b , demonstrated notable cytotoxic activity, which was rationalized through its docking pose within the ATP-binding sites of VEGFR-2 and HER-2. mdpi.com The introduction of a 2,4-dichlorophenyl group at the C-4 position of the pyridine motif was found to enhance the binding affinity for both enzymes, highlighting the importance of this substitution for inhibitory action. mdpi.com
Another significant application of molecular docking for this scaffold has been in the development of human thymidylate synthase (hTS) inhibitors. nih.gov hTS is a key enzyme in the DNA synthesis pathway, making it a validated target for cancer therapy. nih.gov In a computational study, a library of 42 designed pyrido[2,3-d]pyrimidine derivatives was docked into the catalytic site of the hTS protein. The simulations identified four lead compounds (T13 , T36 , T39 , and T40 ) that exhibited superior docking scores and more favorable interactions compared to the standard drug, raltitrexed. nih.gov A crucial interaction observed for these compounds was with the catalytic amino acid Cys195, which is essential for the enzyme's anticancer activity. nih.gov
Further docking studies on different sets of pyrido[2,3-d]pyrimidine-4(1H)-dione derivatives have also been performed to support experimental anticancer and antioxidant activities, indicating a strong correlation between computational predictions and observed biological results. researchgate.net
Table 1: Selected Molecular Docking Results for Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Target Protein | Key Interactions/Findings | Reference |
|---|---|---|---|
| Compound 6b (4-chlorophenyl pyridopyrimidine) | VEGFR-2 / HER-2 | Good binding affinity in the ATP-binding pocket; substitution pattern influences activity. | mdpi.com |
| Compound 7c (2,4-dichlorophenyl derivative) | VEGFR-2 / HER-2 | Increased binding affinity towards the active sites compared to monochloro-substituted derivatives. | mdpi.com |
| Compounds T13, T36, T39, T40 | Human Thymidylate Synthase (hTS) | Better docking scores and interactions than the standard drug raltitrexed; key interaction with Cys195. | nih.gov |
Virtual Screening and Pharmacophore Mapping
Virtual screening and pharmacophore modeling are powerful computational techniques used to identify and design novel bioactive molecules based on the pyrido[2,3-d]pyrimidine scaffold. These methods allow for the high-throughput evaluation of large chemical libraries to find compounds with a high probability of binding to a specific biological target.
A notable study employed these techniques to discover new inhibitors of human thymidylate synthase (hTS). nih.gov The process began with a virtual screening of a database of pyrido[2,3-d]pyrimidine compounds. This initial screening, combined with subsequent molecular docking, led to the identification of promising hit compounds. nih.gov
Following the initial screening, structure-based pharmacophore mapping was performed. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By analyzing the binding mode of known active ligands within the hTS active site, a pharmacophore model was generated. This model was then used to design a new library of 42 pyrido[2,3-d]pyrimidine derivatives, engineered to perfectly match the key features of the hTS binding pocket and stabilize its inactive conformation. nih.gov This approach ensures that the newly designed molecules possess the optimal structural characteristics for potent inhibition.
Similarly, 3D-pharmacophore studies have been applied to other series of pyrido[2,3-d]pyrimidine-4(1H)-dione derivatives to elucidate the key structural features required for their anticancer activity. researchgate.net These models serve as a valuable guide for the future design and optimization of compounds based on this heterocyclic system. researchgate.net
Binding Free Energy Calculations
To further refine the results from molecular docking and virtual screening, binding free energy calculations are employed. These more computationally intensive methods provide a more accurate prediction of the binding affinity between a ligand and its target protein than docking scores alone.
In the context of designing novel pyrido[2,3-d]pyrimidine derivatives as hTS inhibitors, binding free energy calculations were performed on the most promising candidates identified through docking. nih.gov These calculations help to validate the docking poses and provide a quantitative estimate of the ligand's potency. The results from these calculations can be used to rank the designed compounds and prioritize which ones should be synthesized and tested experimentally. nih.gov The study confirmed the high potential of the designed ligands (T13 , T36 , T39 , and T40 ) by corroborating the favorable docking scores with strong predicted binding affinities. nih.gov
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are common approaches for these calculations. mdpi.com While not detailed for the specific hTS study, these methods calculate the free energy of binding by considering various energy components, including electrostatic interactions, van der Waals forces, and solvation energies, providing a comprehensive assessment of the ligand-protein interaction. mdpi.com The application of such rigorous computational validation is a critical step in modern structure-based drug design, bridging the gap between initial in silico screening and experimental validation. nih.govmdpi.com
Vi. Emerging Trends and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability (e.g., Green Chemistry Principles)
The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental responsibility. Future research is focused on developing novel synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Modern synthetic strategies often involve one-pot reactions and intramolecular heterocyclization to streamline processes and increase yields. For instance, the synthesis of certain bioactive pyrido[2,3-d]pyrimidine derivatives has been achieved through the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation and intramolecular cyclization. nih.gov Another approach involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in absolute ethanol, a relatively benign solvent, to produce key intermediates. mdpi.com The use of formamide (B127407) as a reagent and solvent to construct the pyrimidine (B1678525) ring has also been reported. nih.gov
Future efforts will likely concentrate on:
Catalytic Methods: Employing catalysts to enable reactions under milder conditions and with higher atom economy.
Alternative Solvents: Expanding the use of water, ethanol, or solvent-free conditions to replace hazardous solvents like DMF or those requiring harsh conditions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating.
These advancements aim to make the production of 4-chloropyrido[2,3-d]pyrimidine derivatives more cost-effective and environmentally friendly, facilitating broader research and development.
Exploration of New Biological Targets for Therapeutic Intervention
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated activity against a variety of biological targets, particularly in the context of oncology. The exploration of new targets is a key area of future research, aiming to address unmet medical needs and overcome drug resistance.
Kinase Inhibition: Protein kinases are a major class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. mdpi.com Pyrido[2,3-d]pyrimidines have proven to be effective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR): New series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potent inhibitors of both wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation EGFR inhibitors. nih.gov
PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a promising target for breast cancer therapy. nih.gov Certain derivatives exhibited IC50 values in the nanomolar range and induced apoptosis in cancer cell lines. nih.gov
Other Potential Targets: While the focus has been on kinases, the broader pyridopyrimidine class has shown activity against other targets, suggesting future avenues for the [2,3-d] isomer.
Monopolar spindle 1 (Mps1): This kinase is a potential target in cancer, and related pyrido[3,4-d]pyrimidine (B3350098) derivatives have been synthesized to target it. mdpi.com
Smoothened (Smo): Antagonists of the Smoothened receptor, part of the Hedgehog signaling pathway, have been developed from the tetrahydropyrido[4,3-d]pyrimidine scaffold for treating medulloblastoma. nih.gov
Future research will involve screening this compound-based libraries against a wider array of biological targets, including other kinase families, epigenetic modulators, and proteins involved in metabolic pathways, to uncover new therapeutic opportunities.
| Target Protein | Therapeutic Area | Derivative Scaffold | Reference |
| EGFR (WT & T790M) | Cancer | Pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| PIM-1 Kinase | Cancer (Breast) | Pyrido[2,3-d]pyrimidine | nih.gov |
| Pan-HER Kinase | Cancer | Pyrido[3,4-d]pyrimidine | mdpi.com |
| Mps1 Kinase | Cancer | Pyrido[3,4-d]pyrimidine | mdpi.com |
| PI3Kδ | Inflammation | Pyrido[3,2-d]pyrimidine (B1256433) | mdpi.com |
| Smoothened (Smo) | Cancer (Medulloblastoma) | Tetrahydropyrido[4,3-d]pyrimidine | nih.gov |
Design and Synthesis of Multi-Target Directed Ligands
The complexity of diseases like cancer, which often involve multiple pathological pathways, has spurred interest in multi-target directed ligands (MTDLs). These single molecules are designed to interact with two or more biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance.
The pyrido[2,3-d]pyrimidine scaffold is well-suited for the development of MTDLs. Researchers have already begun to explore this area by designing compounds intended to act as multi-targeted kinase inhibitors. mdpi.com For example, designing a single compound that can inhibit both EGFR and another key signaling kinase like PIM-1 could provide a synergistic anti-cancer effect. The development of derivatives that inhibit both the wild-type and mutant forms of EGFR is another example of a multi-target approach. nih.gov
The future in this domain involves the rational design of hybrid molecules by combining the pharmacophoric features of known inhibitors for different targets onto the central pyrido[2,3-d]pyrimidine core. This strategy aims to create synergistic effects, where the combined inhibition of multiple targets is greater than the additive effect of separate drugs.
Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery
To explore the vast chemical space around the pyrido[2,3-d]pyrimidine core, modern drug discovery relies on combinatorial chemistry and high-throughput screening (HTS). benthamscience.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. The 4-chloro group on the pyrimidine ring is an excellent chemical handle for introducing diversity. It can be readily displaced by various nucleophiles (amines, alcohols, thiols) to generate a wide array of derivatives.
Once a library of derivatives is synthesized, HTS is used to rapidly evaluate their biological activity against specific targets or in cell-based assays. For example, synthesized analogues can be screened against panels of dozens of human cancer cell lines, such as the NCI-60 panel, to identify compounds with potent and selective anti-cancer activity. nih.gov
This combination of large-scale synthesis and rapid screening accelerates the discovery of "hit" compounds. Future directions will involve the use of more sophisticated HTS technologies, including high-content screening (HCS), which can provide more detailed information about a compound's effects on cellular morphology and function, helping to identify novel mechanisms of action early in the discovery process.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of a compound's biological activity from its chemical structure. nih.gov This field, known as Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for prioritizing which derivatives to synthesize and test, saving significant time and resources. youtube.com
The process involves several steps:
Data Collection: A dataset is compiled containing the chemical structures of a series of pyrido[2,3-d]pyrimidine derivatives and their experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: The 2D or 3D structures of the molecules are converted into numerical representations called molecular descriptors, which encode their physicochemical properties. nih.gov
Model Training: An ML algorithm is trained on this dataset to learn the mathematical relationship between the molecular descriptors and biological activity. youtube.com
Prediction: The trained model can then be used to predict the activity of new, virtual (unsynthesized) derivatives.
Computational methods like molecular docking are also used to supplement these approaches by simulating how a ligand binds to its target protein, providing insights into key interactions that drive potency and selectivity. nih.govmdpi.com Future applications will leverage more advanced deep learning models, which can analyze complex structural data and learn from vast datasets to make highly accurate predictions, further accelerating the design of potent and specific inhibitors based on the this compound scaffold. mdpi.com
Clinical Translation Potential of Advanced Derivatives
While this compound is a building block, the ultimate goal is the clinical translation of its advanced derivatives. The therapeutic success of other pyridopyrimidine isomers provides strong validation for the clinical potential of this compound class.
Trametinib , a pyrido[4,3-d]pyrimidine (B1258125) derivative, is an FDA-approved kinase inhibitor for treating melanoma and other cancers. mdpi.com
Tarloxotinib , a pyrido[3,4-d]pyrimidine, is a hypoxia-activated kinase inhibitor that has been studied in clinical trials for non-small cell lung cancer. mdpi.com
Seletalisib , a pyrido[3,2-d]pyrimidine derivative, was evaluated in clinical assays as a PI3Kδ inhibitor. mdpi.com
Although derivatives of the specific [2,3-d] isomer are at an earlier, preclinical stage, the data is highly promising. Studies have demonstrated potent in vitro activity against cancer cell lines and specific molecular targets like EGFR and PIM-1 kinase. nih.govnih.gov Furthermore, related scaffolds have shown significant tumor regression in in vivo animal models, a critical step toward clinical trials. nih.gov The strong preclinical data for derivatives of this compound, combined with the clinical success of its isomers, underscores the significant potential for this scaffold to yield future clinically approved medicines.
Q & A
Q. What computational tools are used to predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Employ QSAR models and software like Schrödinger’s QikProp to predict logP, solubility, and BBB permeability. For instance, derivatives with logP <3.5 show improved aqueous solubility, critical for oral bioavailability .
Q. How can contradictory data in synthetic yields or biological activity be resolved?
- Methodology : Cross-validate reaction conditions (e.g., solvent purity, catalyst loading) and biological assays using standardized protocols. For example, discrepancies in anti-HIV activity of 4-substituted derivatives were resolved by controlling ribofuranosyl group stereochemistry during synthesis .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for assessing the thermal stability of this compound derivatives?
- Methodology : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most derivatives) and differential scanning calorimetry (DSC) to identify polymorphic transitions. Derivatives with fused cyclopentane rings (e.g., 6,7-dihydro-5H-cyclopenta analogs) exhibit enhanced stability .
Q. How can enantioselective synthesis of chiral 4-substituted derivatives be achieved?
- Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes) during nucleophilic substitution. For example, 4-(3,4-dichlorobenzyl)piperazine derivatives synthesized via this method showed >90% enantiomeric excess (ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
